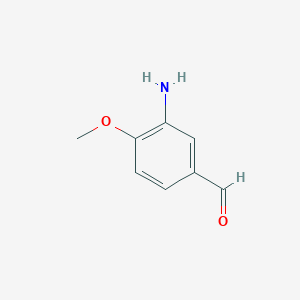

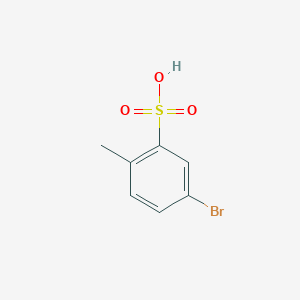

5-溴-2-甲基苯基-1-磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

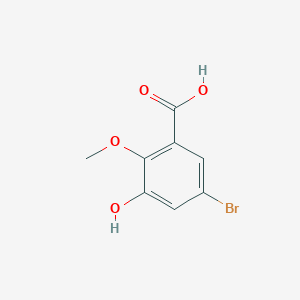

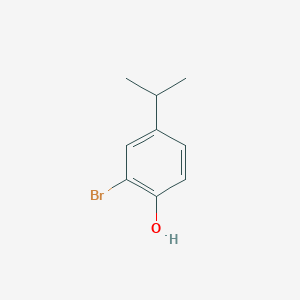

The compound 5-Bromo-2-methylbenzene-1-sulfonic acid is a brominated aromatic sulfonic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties. For instance, the N-bromo poly(styrene-co-divinylbenzene) sulphonamide acid mentioned in the first paper has a macroporous structure and exhibits cation exchange and oxidizing properties, which could be relevant when considering the reactivity of sulfonic acid groups in similar compounds .

Synthesis Analysis

The synthesis of related compounds involves bromination and dehydrobromination reactions, as seen in the second paper, where methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate is produced . This suggests that similar methods could potentially be applied to synthesize 5-Bromo-2-methylbenzene-1-sulfonic acid, with careful control of reaction conditions to ensure the correct placement of the bromine and methyl groups on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-methylbenzene-1-sulfonic acid can be determined using techniques such as X-ray crystallography. The second paper provides an example of this, where the structure of a brominated sulfonyl compound was elucidated . Such structural analyses are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of brominated aromatic sulfonic acids can be inferred from their behavior in various chemical reactions. For example, the compound in the second paper behaves as a synthetic equivalent in reactions with nucleophiles, leading to Michael adducts . This indicates that 5-Bromo-2-methylbenzene-1-sulfonic acid could also participate in similar nucleophilic substitution reactions due to the presence of the electron-withdrawing sulfonic acid group, which makes the bromine more susceptible to displacement.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid derivatives are influenced by their functional groups. The presence of the sulfonic acid group typically increases solubility in water and confers strong acidic properties. The first paper discusses the acidity, redox potential, and stability in aqueous media of a related sulfonamide compound . These properties are essential for understanding the behavior of 5-Bromo-2-methylbenzene-1-sulfonic acid in different environments and could predict its suitability for various applications, such as in ion exchange or as a catalyst in organic synthesis.

科学研究应用

合成和生物活性

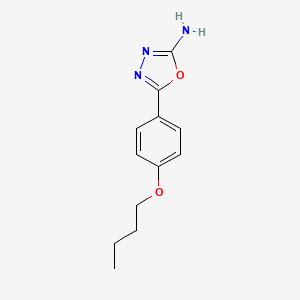

5-溴-2-甲基苯基-1-磺酸及其衍生物已被用于合成具有生物活性的化合物。例如,使用磺酸前体合成1,2,4-三唑衍生物已证明在创建具有抗菌活性和表面活性剂潜力的化合物方面是有效的(El-Sayed, 2006)。

化学反应中的催化剂

这种化合物还被用作催化剂。一个显著的例子是在水中使用8-羟基喹啉-5-磺酸作为Suzuki-Miyaura交叉偶联反应的催化剂,展示了其高效性和可回收性的潜力,而不会显著降低活性(Conelly-Espinosa & Morales‐Morales, 2010)。

抗氧化性质

对海洋红藻Rhodomela confervoides的研究揭示了溴酚衍生物的分离,展示了其强大的抗氧化活性。这些化合物,包括5-溴-2-甲基苯基-1-磺酸的衍生物,显示出比常见抗氧化剂如叔丁基羟基甲苯(BHT)和抗坏血酸更强的活性,表明它们在预防食品氧化恶化方面具有潜力(Li et al., 2011)。

在聚合物科学中的应用

在聚合物科学领域,磺酸,包括5-溴-2-甲基苯基-1-磺酸的衍生物,已被研究其对聚吡咯(PPy)的溶解性、电学和热学性质的影响。研究发现,具有良好溶解能力的磺酸可以使PPy在某些溶剂中溶解,从而影响其物理性质(Shen & Wan, 1998)。

在分析化学中的应用

此外,5-溴-2-甲基苯基-1-磺酸已被用于分析化学方法,例如在涉及偶氮偶联反应的电位滴定中。这种方法证明了其在确定芳香羟基化合物、胺类和具有活性亚甲基基团的化合物中的实用性(Vytras et al., 1984)。

金属有机框架(MOFs)

该化合物已被用于合成热稳定的金属有机框架(MOFs)。通过用磺酸类似物替代传统的羧酸MOFs,包括5-溴-2-甲基苯基-1-磺酸的衍生物,这些MOFs展示了高达400°C的增加热稳定性(Mietrach et al., 2009)。

属性

IUPAC Name |

5-bromo-2-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVLVDGTVIOCGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

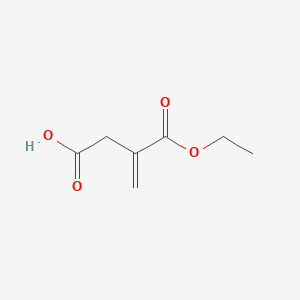

CC1=C(C=C(C=C1)Br)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569251 |

Source

|

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylbenzene-1-sulfonic acid | |

CAS RN |

56919-17-6 |

Source

|

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。